1-(Thian-4-yl)piperidine-4-carbonitrile
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Overview
Description
1-(Thian-4-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₄N₂S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 1-(Thian-4-yl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with thian-4-yl compounds. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired application .
Chemical Reactions Analysis
1-(Thian-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions
Scientific Research Applications
1-(Thian-4-yl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Thian-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-(Thian-4-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
Piperidine derivatives: These include various substituted piperidines with different functional groups.
Thian-4-yl compounds: These compounds share the thian-4-yl moiety but differ in their additional substituents.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and substituents. The uniqueness of this compound lies in its specific combination of the thian-4-yl and piperidine moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(thian-4-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-9-10-1-5-13(6-2-10)11-3-7-14-8-4-11/h10-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZCWEPVCVFSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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